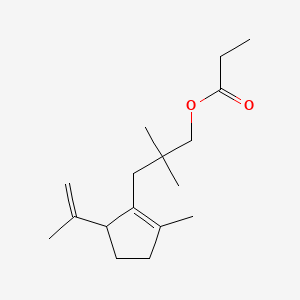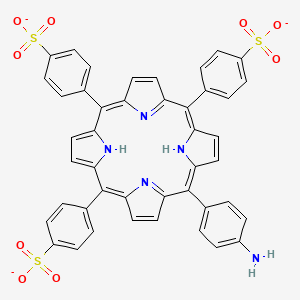
Triammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triammonium is a chemical compound that plays a significant role in various scientific and industrial applications. It is known for its ability to participate in numerous chemical reactions and serve as a buffering agent. This compound citrate, for instance, is a well-known derivative of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triammonium compounds can be synthesized through various chemical reactions involving ammonia and other reactants. The specific synthetic route depends on the desired this compound derivative. For example, this compound citrate can be prepared by reacting citric acid with ammonia under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound compounds typically involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations. These methods ensure the efficient and cost-effective production of high-purity this compound compounds.
Chemical Reactions Analysis
Types of Reactions: Triammonium compounds can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific structure and functional groups present in the compound.
Common Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired reaction outcome. For example, oxidation reactions may involve oxidizing agents such as hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.
Major Products Formed: The products of these reactions can vary widely, ranging from simple inorganic salts to complex organic molecules. The specific products depend on the reactants and reaction conditions used.
Scientific Research Applications
Triammonium compounds have diverse applications in scientific research, including:
Chemistry: this compound compounds are used as buffering agents in chemical reactions and analytical procedures.
Biology: They play a role in biological studies, particularly in understanding cellular processes and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: These compounds are used in various industrial processes, including food additives, pharmaceuticals, and agricultural products.
Mechanism of Action
The mechanism by which triammonium compounds exert their effects depends on their specific structure and functional groups. For example, this compound citrate acts as a buffering agent by maintaining a stable pH in solutions. The molecular targets and pathways involved in its mechanism of action can vary based on the specific application and biological system.
Comparison with Similar Compounds
Ammonium citrate
Ammonium chloride
Sodium citrate
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C44H28N5O9S3-3 |
|---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
4-[20-(4-aminophenyl)-10,15-bis(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H31N5O9S3/c45-29-9-1-25(2-10-29)41-33-17-19-35(46-33)42(26-3-11-30(12-4-26)59(50,51)52)37-21-23-39(48-37)44(28-7-15-32(16-8-28)61(56,57)58)40-24-22-38(49-40)43(36-20-18-34(41)47-36)27-5-13-31(14-6-27)60(53,54)55/h1-24,46,49H,45H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)/p-3 |
InChI Key |
LYMXZAHQTVAWKE-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


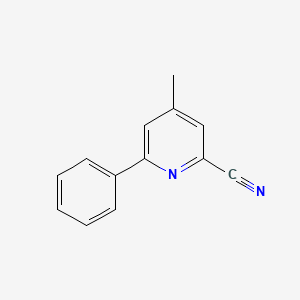
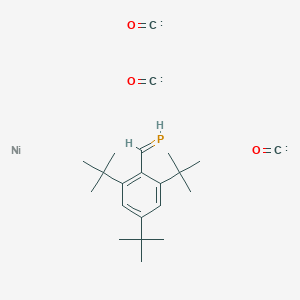
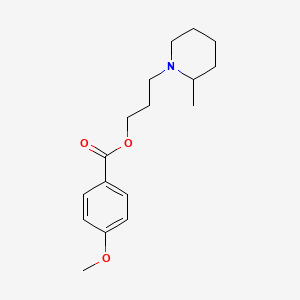
![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)

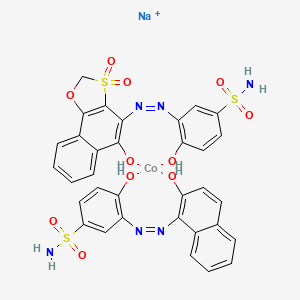
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
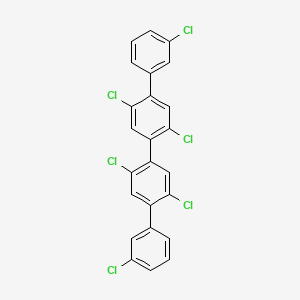
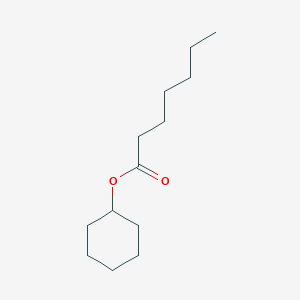
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
